N-(4-(benzyloxy)phenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a p-toluenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide typically involves the reaction of 4-benzyloxyaniline with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar in structure but lacks the sulfonamide group.
4-Benzyloxyphenol: Contains a hydroxyl group instead of the sulfonamide group.
N-[4-(Benzyloxy)phenyl]glycinamide: Contains a glycinamide moiety instead of the p-toluenesulfonamide group.
Uniqueness
N-[4-(Benzyloxy)phenyl]-p-toluenesulfonamide is unique due to the presence of both the benzyloxy and p-toluenesulfonamide groups. This combination imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above. The sulfonamide group, in particular, is known for its ability to inhibit enzymes, making this compound valuable in medicinal chemistry.
Properties
CAS No. |
58750-86-0 |
---|---|
Molecular Formula |
C20H19NO3S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-methyl-N-(4-phenylmethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO3S/c1-16-7-13-20(14-8-16)25(22,23)21-18-9-11-19(12-10-18)24-15-17-5-3-2-4-6-17/h2-14,21H,15H2,1H3 |
InChI Key |
IKOCVYWQQREWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.